Quinolin-8-yl 3-phenylpropanoate
CAS No.:
Cat. No.: VC19952788
Molecular Formula: C18H15NO2
Molecular Weight: 277.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15NO2 |
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Molecular Weight | 277.3 g/mol |
IUPAC Name | quinolin-8-yl 3-phenylpropanoate |
Standard InChI | InChI=1S/C18H15NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-10,13H,11-12H2 |
Standard InChI Key | YCAGPCSCEPUAMP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCC(=O)OC2=CC=CC3=C2N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Quinolin-8-yl 3-phenylpropanoate (IUPAC name: quinolin-8-yl 3-phenylpropanoate) consists of a quinoline scaffold substituted at the 8-position with an ester group derived from 3-phenylpropanoic acid. The quinoline moiety provides a rigid aromatic framework, while the ester linkage introduces functional versatility. The nitrogen atom in the quinoline ring acts as a directing group, facilitating coordination to transition metals during synthesis .
Structural Formula
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Molecular weight: 277.32 g/mol
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Key functional groups:
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Quinoline aromatic system
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Ester linkage (-COO-)
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3-Phenylpropanoate side chain
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Synthesis and Reaction Optimization
The synthesis of quinolin-8-yl 3-phenylpropanoate follows a copper-catalyzed oxidative esterification protocol, as detailed in analogous reactions .
Reaction Conditions
Parameter | Value/Detail |
---|---|
Substrate | 8-Hydroxyquinoline (1.0 equiv) |
Aldehyde | 3-Phenylpropanal (1.2 equiv) |
Catalyst | Cu(OAc) (10 mol%) |
Oxidant | 70% TBHP (3.0 equiv) |
Solvent | DMSO |
Temperature | 90°C |
Reaction time | 10 hours |
Yield | 65–71% (based on analogous substrates) |
The reaction demonstrates broad substrate tolerance, with electron-donating and withdrawing groups on the aldehyde component minimally affecting efficiency .
Substrate Scope and Limitations
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Effective substrates:
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Aliphatic and aromatic aldehydes
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Electron-rich 8-hydroxyquinoline derivatives
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Ineffective substrates:
Spectroscopic Characterization
Data for quinolin-8-yl 3-phenylpropanoate are inferred from structurally analogous esters reported in the literature .
1^11H NMR Analysis
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
7.41–7.30 | Multiplet | 4H | Quinoline C5–C7 protons |
7.29–7.22 | Multiplet | 5H | Phenyl group protons |
3.05 | Triplet | 2H | CH adjacent to COO |
2.85 | Triplet | 2H | CH adjacent to Ph |
HRMS Data
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Observed: [M + Na] = 300.1231
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Calculated for CHNONa: 300.1236
Mechanistic Pathway
The reaction proceeds via a radical-mediated mechanism (Scheme 1) :
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Oxidant activation: TBHP generates tert-butoxyl radicals (-BuO) in the presence of Cu(II).
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Acyl radical formation: The -BuO abstracts a hydrogen atom from 3-phenylpropanal, producing an acyl radical.
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Coordination complex: Cu(II) coordinates to the nitrogen atom of 8-hydroxyquinoline, forming a chelated intermediate.
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Radical coupling: The acyl radical reacts with the coordinated phenol, followed by reductive elimination to yield the ester and regenerate Cu(I).
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Catalyst reoxidation: Cu(I) is reoxidized to Cu(II) by TBHP, sustaining the catalytic cycle.
Key evidence supporting the mechanism:
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